
Aminoacyl tRNA synthetase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoacyl tRNA synthetase-IN-2 is a compound that inhibits the activity of aminoacyl tRNA synthetases These enzymes play a crucial role in protein synthesis by catalyzing the attachment of amino acids to their corresponding transfer RNAs (tRNAs) This process is essential for translating genetic information into functional proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aminoacyl tRNA synthetase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure optimal reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and consistency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Aminoacyl tRNA synthetase-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties.
科学研究应用
Aminoacyl tRNA synthetase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of aminoacyl tRNA synthetases and their role in protein synthesis.
Biology: The compound is employed in research to investigate the biological functions of aminoacyl tRNA synthetases and their involvement in various cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel antibiotics and anticancer agents. Its ability to inhibit protein synthesis makes it a promising candidate for targeting pathogenic bacteria and cancer cells.
Industry: The compound is used in the biotechnology industry for the production of recombinant proteins and the development of new biotechnological processes.
作用机制
Aminoacyl tRNA synthetase-IN-2 exerts its effects by binding to the active site of aminoacyl tRNA synthetases, thereby inhibiting their catalytic activity. This inhibition prevents the attachment of amino acids to their corresponding tRNAs, ultimately disrupting protein synthesis. The compound’s molecular targets include the catalytic domains of aminoacyl tRNA synthetases, and its mechanism of action involves competitive inhibition.
相似化合物的比较
Aminoacyl tRNA synthetase-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity and selectivity for aminoacyl tRNA synthetases. Similar compounds include:
Aminoacyl tRNA synthetase-IN-1: Another inhibitor of aminoacyl tRNA synthetases, but with different structural features and potency.
Aminoacyl tRNA synthetase-IN-3: A compound with similar inhibitory activity but distinct pharmacokinetic properties.
Aminoacyl tRNA synthetase-IN-4: An inhibitor with a broader spectrum of activity against various aminoacyl tRNA synthetases.
属性
分子式 |
C15H22N4O9S |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
InChI 键 |
LJAYPBDBLXVYJQ-TYLISRTCSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


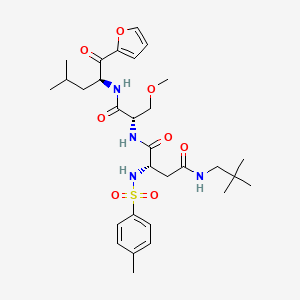
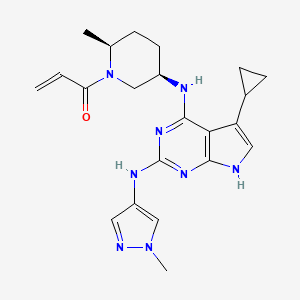
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
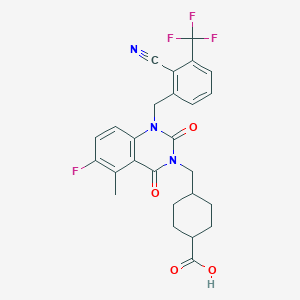
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)

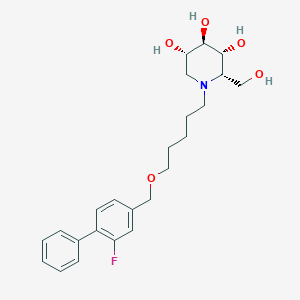
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)

![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

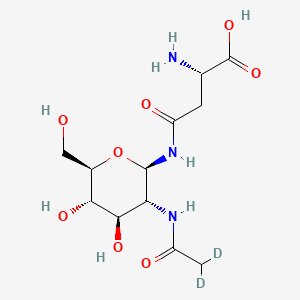
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
